8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde

Cancer Stem Cells Aldehyde Dehydrogenase Inhibitors Glioblastoma

Researchers synthesizing focused kinase or ALDH1A3 inhibitor libraries face a critical bottleneck when using non-chlorinated or 6-substituted analogs, which demonstrate drastically reduced target affinity. 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde solves this with a unique dual-function architecture: an 8-chloro moiety essential for potent ALDH1A3 inhibition and a 6-carbaldehyde handle for high-yield derivatization. This scaffold is validated as a superior starting point for SAR studies, enabling regioselective cross-coupling and nucleophilic addition. Procure with confidence; every batch is QC-verified to ensure synthetic reproducibility.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B8127972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Cl)C=O
InChIInChI=1S/C8H5ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-5H
InChIKeyALXIRSADBAQOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde: A Core Scaffold for Targeted Lead Optimization


8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde (CAS 2383060-08-8) is a heterocyclic building block within the privileged imidazo[1,2-a]pyridine class. This scaffold is a cornerstone in medicinal chemistry for developing drug candidates targeting cancer, neurological disorders, and infectious diseases [1]. Its core structure comprises a fused imidazole and pyridine ring, which enables high-affinity interactions with diverse biological targets such as kinases and enzymes [2]. The compound is distinguished by a reactive aldehyde handle at the 6-position, providing a strategic point for functionalization and diversification in analog synthesis .

Why Generic 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde Substitution Introduces Undocumented Risk


For researchers and procurement specialists, interchanging 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde with its non-chlorinated, 6-substituted, or differently halogenated analogs is not a straightforward substitution. The imidazo[1,2-a]pyridine class is highly sensitive to substitution patterns, with small changes leading to significant shifts in potency and selectivity profiles [1]. For example, the 8-chloro moiety is critical for the potent inhibition of targets like Aldehyde Dehydrogenase 1A3 (ALDH1A3), where its absence or replacement at other positions (e.g., 7-chloro) dramatically reduces or abolishes inhibitory activity [2]. Furthermore, the 6-carbaldehyde group is the primary functional handle for derivatization; replacing it with a methyl, nitrile, or other group precludes its use in established synthetic routes for generating focused compound libraries .

Quantitative Performance of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde and Close Analogs


8-Chloro Substitution Confers Superior ALDH1A3 Inhibitory Potency Over Unsubstituted Scaffold

In a series of imidazo[1,2-a]pyridine derivatives evaluated for ALDH1A family inhibition, the 8-chloro substituted analog (Compound 3f) demonstrated an IC50 of 0.66 µM against the ALDH1A3 isoform. In stark contrast, the unsubstituted parent analog (Compound 3a) was completely inactive against ALDH1A3 at concentrations up to 25 µM [1]. This highlights the critical role of the 8-chloro group in achieving target engagement.

Cancer Stem Cells Aldehyde Dehydrogenase Inhibitors Glioblastoma

Reactive 6-Carbaldehyde Handle Enables Targeted Diversification for CNS-Penetrant Kinase Inhibitors

While direct IC50 data for 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde is absent, its utility is defined by its role as a precursor. For example, the imidazo[1,2-a]pyridine core with a 6-carbaldehyde handle is a key intermediate for synthesizing potent cyclin-dependent kinase (CDK) inhibitors. In a related series, optimized compounds derived from similar aldehydes exhibited cellular IC50 values as low as 38 nM against cancer cell proliferation, a property that is unattainable with the 6-methyl or 6-nitrile analogs due to their inability to form key Schiff base adducts [1].

Kinase Inhibitors CNS Drug Discovery Structure-Activity Relationship

Regioselective 8-Chloro Positioning Avoids 7-Chloro Analogue's Inactivity in CNS Target Engagement

A classic structure-activity relationship (SAR) study on imidazo[1,2-a]pyridines for CNS activity revealed a stark difference between chloro-substitution patterns. Analogs with a chlorine at the 6-position showed strong binding affinity for the benzodiazepine site on the GABAA receptor (Kd ~ 1-10 nM), effectively displacing [3H]diazepam. In contrast, the 7-chloro and 8-chloro analogs were significantly less effective, requiring much higher concentrations to achieve similar displacement [1]. This indicates that for projects targeting CNS receptors via the imidazo[1,2-a]pyridine core, the 8-chloro pattern may be counter-selected in favor of 6-substitution, but highlights the absolute necessity of precise regiochemical control.

GABA-A Receptor CNS Activity Benzodiazepine Binding

Physicochemical Properties Favor Lead-Like Space Over More Lipophilic Analogs

8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde possesses a molecular weight of 180.59 g/mol and a predicted density of 1.42±0.1 g/cm3 . In comparison, more complex and lipophilic analogs used in advanced arenavirus programs, such as diphenyl-substituted imidazo[1,2-a]pyridines, exhibit molecular weights often exceeding 300 g/mol and clogP values > 3.5 [1]. The lower molecular weight and polar aldehyde group of the target compound place it in a more favorable 'lead-like' chemical space, making it a superior starting point for hit-to-lead campaigns where subsequent optimization can be guided without violating common drug-likeness rules.

Drug-likeness Physicochemical Properties Medicinal Chemistry

High-Value Research Applications for 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde


Synthesis of Focused Libraries for ALDH1A3 Inhibitor Discovery

This compound serves as the ideal starting material for generating a library of 8-chloroimidazo[1,2-a]pyridine analogs with the goal of inhibiting ALDH1A3. The 6-carbaldehyde group can be easily converted to a range of functional groups (e.g., amines via reductive amination, heterocycles like oxadiazoles) to explore structure-activity relationships and optimize potency and selectivity against the target isoform [1].

Chemical Probe Development for Kinase Profiling

Utilize the reactive aldehyde as a handle to attach various 'warheads' or recognition elements for probing kinase active sites. The 8-chloro substitution provides a beneficial electronic and steric effect on the core scaffold that has been validated in the context of potent kinase inhibitors [1]. This approach is more strategic than using non-halogenated or less reactive 6-substituted analogs.

Academic Research on Regioselective C-H Functionalization

The compound is an excellent substrate for exploring novel synthetic methodologies. Its structure offers two distinct potential reaction sites: the electrophilic 6-carbaldehyde for nucleophilic additions and the 8-chloro group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality makes it a valuable probe for developing regioselective functionalization protocols, a task that cannot be performed with analogs lacking either of these two key handles [1].

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